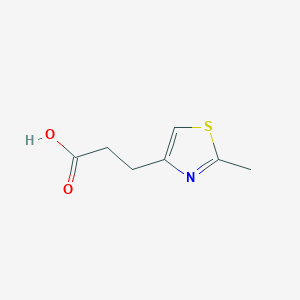
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Perković et al. (2016) described the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds showed significant antiproliferative screening in vitro against various cancer cell lines. Specifically, certain derivatives demonstrated extreme selectivity and high activity against the breast carcinoma MCF-7 cell line. The study suggests the potential of these compounds as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Orexin-1 Receptor Antagonism
Bonaventure et al. (2015) characterized a selective and high-affinity orexin-1 receptor antagonist, highlighting its potential therapeutic application in psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This study showcases the versatility of urea derivatives in targeting neurological pathways (Bonaventure et al., 2015).
Adenosine A(3) Receptor Antagonism
Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. Their study provided insights into the structure-affinity relationships, leading to the development of potent and selective human adenosine A(3) receptor antagonists. This research contributes to understanding the therapeutic potential of these compounds in modulating adenosine receptor-mediated processes (Van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activity
El-zohry and Abd-Alla (2007) synthesized new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives and evaluated their antimicrobial activities. This study highlights the potential use of quinazoline derivatives as antimicrobial agents, underscoring the importance of structural modification in enhancing biological activity (El-zohry & Abd-Alla, 2007).
Green Synthesis Approaches
Molnar, Komar, and Jerković (2022) developed a green synthetic procedure for preparing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, demonstrating the application of deep eutectic solvents (DES) and microwave-induced synthesis. This approach emphasizes the importance of eco-friendly synthesis methods in developing pharmaceutical compounds (Molnar et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-(3-methoxyphenyl)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-(3-methoxyphenyl)urea" ], "Reaction": [ "To a solution of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.2 mmol) in dry DMF (10 mL) under nitrogen, 3-(3-methoxyphenyl)urea (1.2 g, 6.3 mmol) and a suitable catalyst (0.1 g) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using a suitable solvent system to afford the desired product as a yellow solid (yield: 70%)." ] } | |
Número CAS |
942002-13-3 |
Nombre del producto |
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea |
Fórmula molecular |
C25H24N4O4 |
Peso molecular |
444.491 |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-32-19-9-5-7-17(15-19)13-14-29-23(21-11-3-4-12-22(21)27-25(29)31)28-24(30)26-18-8-6-10-20(16-18)33-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
Clave InChI |
BRVIAYCDHYXWDG-WEMUOSSPSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)
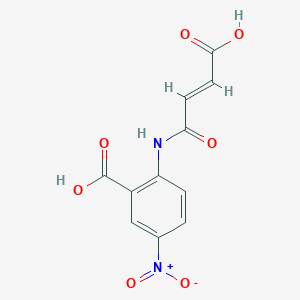

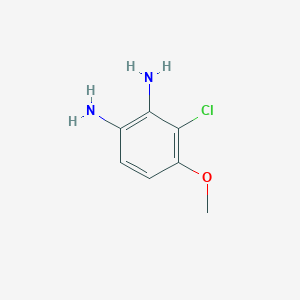
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)
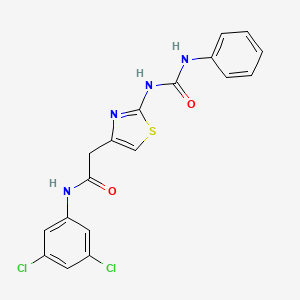
![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)
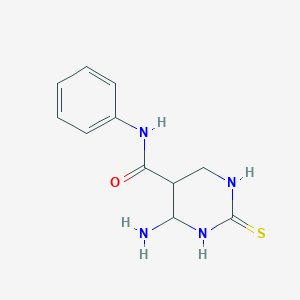
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)
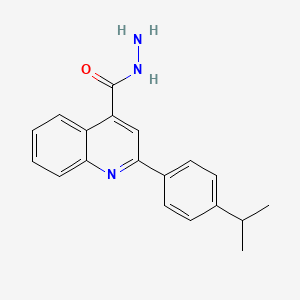
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
